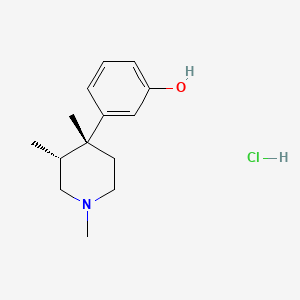
LysoFP-NH2
Vue d'ensemble
Description
LysoFP-NH2, formally known as 5-amino-2-[2-(4-morpholinyl)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, is a fluorescent probe used for detecting carbon monoxide in lysosomes. It is derived from LysoFP-NO2, which reacts with carbon monoxide to form this compound. This compound exhibits excitation and emission maxima at 440 nm and 528 nm, respectively .
Applications De Recherche Scientifique
LysoFP-NH2 is widely used in scientific research due to its ability to detect carbon monoxide in lysosomes. Its applications include:
Chemistry: Used as a fluorescent probe for studying carbon monoxide interactions and reactions.
Biology: Employed in imaging studies to visualize carbon monoxide within living cells.
Medicine: Potential use in diagnostic tools for detecting carbon monoxide levels in biological samples.
Industry: Utilized in the development of sensors and detection systems for carbon monoxide .
Mécanisme D'action
LysoFP-NH2 functions by reacting with carbon monoxide to form a fluorescent product. The reaction involves the reduction of the nitro group in LysoFP-NO2 to an amino group, resulting in the formation of this compound. This compound then emits fluorescence at 528 nm when excited at 440 nm, allowing for the detection of carbon monoxide .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
LysoFP-NH2 plays a significant role in biochemical reactions. It is formed when lysoFP-NO2 reacts with carbon monoxide
Cellular Effects
The cellular effects of this compound are primarily related to its role as a fluorescent probe for carbon monoxide
Molecular Mechanism
The molecular mechanism of this compound involves its transformation from lysoFP-NO2 in the presence of carbon monoxide . This transformation results in a change in its fluorescence properties, allowing it to serve as a probe for carbon monoxide .
Temporal Effects in Laboratory Settings
The stability of this compound has been demonstrated in laboratory settings . It was found to be stable when incubated for 12 hours in a reaction buffer
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
LysoFP-NH2 is synthesized from LysoFP-NO2 through a reaction with carbon monoxide. The reaction typically occurs in an aqueous buffer with a pH of 7.4 at 37°C. The process involves the reduction of the nitro group in LysoFP-NO2 to an amino group, forming this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedure with scaled-up reaction conditions. The compound is produced in crystalline solid form and is stored at -20°C to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
LysoFP-NH2 primarily undergoes reduction reactions, where the nitro group in LysoFP-NO2 is reduced to an amino group in the presence of carbon monoxide .
Common Reagents and Conditions
Reagents: Carbon monoxide, aqueous buffer (pH 7.4), LysoFP-NO2
Conditions: 37°C, aqueous buffer with pH 7.4
Major Products
The major product formed from the reaction of LysoFP-NO2 with carbon monoxide is this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
LysoFP-NO2: The precursor to LysoFP-NH2, which reacts with carbon monoxide to form this compound.
Other lysosomal fluorescent probes: Compounds like LysoTracker and LysoSensor, which are used for lysosomal imaging but do not specifically detect carbon monoxide
Uniqueness
This compound is unique due to its specific ability to detect carbon monoxide in lysosomes, a feature not commonly found in other lysosomal fluorescent probes. This specificity makes it a valuable tool in both research and industrial applications .
Propriétés
IUPAC Name |
5-amino-2-(2-morpholin-4-ylethyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c19-13-10-12-2-1-3-14-16(12)15(11-13)18(23)21(17(14)22)5-4-20-6-8-24-9-7-20/h1-3,10-11H,4-9,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKPDVFVKOXSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1R,2R)-6-[1-[(4-fluorophenyl)methyl-methylamino]ethylideneamino]-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-phenylbenzamide](/img/structure/B1675713.png)


![3-Hydroxybutan-2-yl 6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxylate](/img/structure/B1675719.png)
![2,3,4,5-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B1675720.png)








![(1S,4S,10S,13R,15R)-4-Hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-en-11-one](/img/structure/B1675736.png)